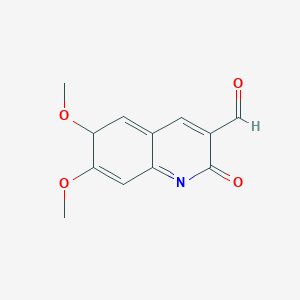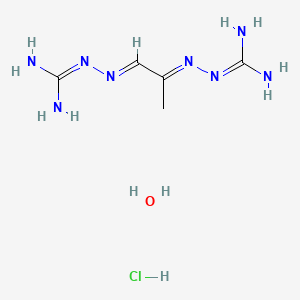
Methylglyoxal bis-(guanylhydrazone)*dihy drochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylglyoxal bis-(guanylhydrazone) dihydrochloride is a synthetic polycarbonyl derivative known for its potent antineoplastic activity. It is commonly used in scientific research due to its ability to inhibit S-adenosyl-methionine decarboxylase, an enzyme involved in polyamine biosynthesis . This compound has a molecular formula of CH3C[=NNHC(=NH)NH2]CH[=NNHC(=NH)NH2] · 2HCl · xH2O and a molecular weight of 257.12 (anhydrous basis) .
準備方法
Synthetic Routes and Reaction Conditions
Methylglyoxal bis-(guanylhydrazone) dihydrochloride can be synthesized through the reaction of methylglyoxal with aminoguanidine bicarbonate. The reaction typically involves the use of hydrazine sulfate and sodium hydroxide to neutralize the solution . The compound is then purified and crystallized to obtain the final product.
Industrial Production Methods
Industrial production of methylglyoxal bis-(guanylhydrazone) dihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
Methylglyoxal bis-(guanylhydrazone) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different polycarbonyl derivatives, while reduction can produce simpler hydrazone compounds .
科学的研究の応用
Methylglyoxal bis-(guanylhydrazone) dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on polyamine metabolism and enzyme inhibition.
Medicine: Investigated for its potential in treating myeloid and lymphoid disorders due to its antineoplastic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
The compound exerts its effects by inhibiting S-adenosyl-methionine decarboxylase, an enzyme crucial for polyamine biosynthesis. This inhibition disrupts the production of polyamines, which are essential for cell growth and proliferation. As a result, the compound induces apoptosis (programmed cell death) in cancer cells and inhibits the integration of HIV DNA into cellular DNA .
類似化合物との比較
Similar Compounds
Mitoguazone: Another synthetic polycarbonyl derivative with similar antineoplastic activity.
Aminoguanidine: A related compound used in various chemical reactions and research applications
Uniqueness
Methylglyoxal bis-(guanylhydrazone) dihydrochloride is unique due to its potent inhibition of S-adenosyl-methionine decarboxylase and its ability to penetrate the blood-brain barrier. This makes it particularly valuable in research related to cancer and neurological disorders .
特性
分子式 |
C5H15ClN8O |
|---|---|
分子量 |
238.68 g/mol |
IUPAC名 |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;hydrate;hydrochloride |
InChI |
InChI=1S/C5H12N8.ClH.H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);1H;1H2/b10-2+,11-3+;; |
InChIキー |
DHFAMLHAUITXFU-PVTAQEPXSA-N |
異性体SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.Cl |
正規SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-8-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B12335534.png)
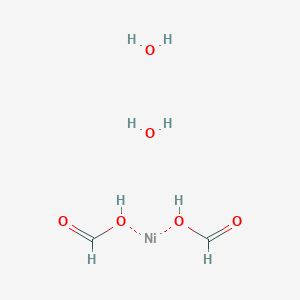

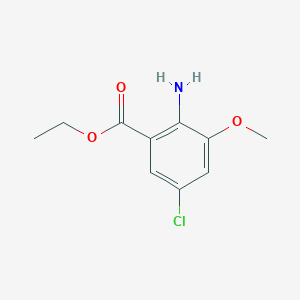

![8-Methoxyimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12335551.png)
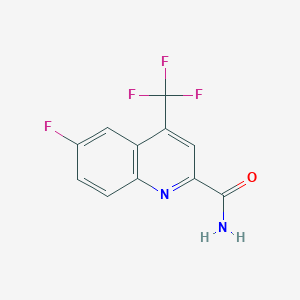
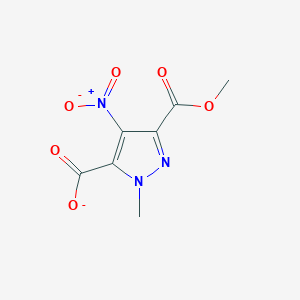

![Benzeneacetonitrile, 2-methyl-alpha-[2-[[(propylsulfonyl)oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12335573.png)
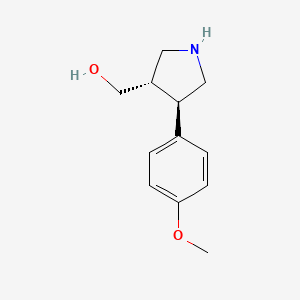
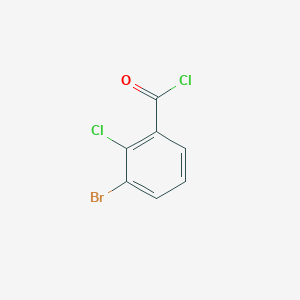
![4-[(3,5-Dibromo-4-methoxyphenyl)methyl]-6-methyl-2-(methylamino)-1,2,3,8a-tetrahydroimidazo[4,5-d]azepin-5-one](/img/structure/B12335603.png)
